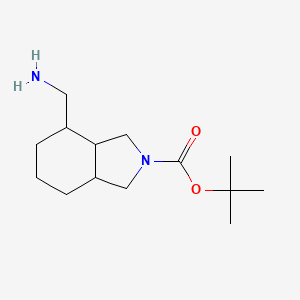

tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate, Mixture of diastereomers

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate, mixture of diastereomers, is a complex organic compound that belongs to the class of isoindoles. This compound is characterized by the presence of multiple chiral centers, leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties .

Méthodes De Préparation

The synthesis of tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate involves several steps. One common method is the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester. The addition of approximately 5 mol-% of 4-dimethylaminopyridine (DMAP) is crucial for the efficient formation of esters .

Analyse Des Réactions Chimiques

Tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield primary amines.

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. In medicine, it is explored for its potential therapeutic effects, including its use as a precursor for drug development. In industry, it is used in the synthesis of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors on the cell surface, leading to the activation or inhibition of specific signaling pathways.

Comparaison Avec Des Composés Similaires

Tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate can be compared with other similar compounds, such as tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate, mixture of enantiomers. Unlike diastereomers, enantiomers are mirror images of each other and have identical physical properties except for their interaction with plane-polarized light. The unique aspect of diastereomers is their different physical and chemical properties, which can be exploited for various applications .

Activité Biologique

Tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate, a compound characterized by its unique octahydroisoindole framework, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₄H₂₆N₂O₂

- Molecular Weight : 254.37 g/mol

- CAS Number : 1824247-34-8

- Structure : The compound features a tert-butyl group and an aminomethyl substituent, contributing to its pharmacological properties.

Pharmacological Potential

Tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate has been investigated for various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that isoindole derivatives exhibit cytotoxic effects against several cancer cell lines. The structural features of this compound may enhance its interaction with cellular targets involved in tumor growth.

- Neuroprotective Effects : Isoindole derivatives have been implicated in neuroprotection, potentially through mechanisms involving oxidative stress reduction and modulation of neurotransmitter systems.

- Enzyme Inhibition : Interaction studies indicate that this compound may inhibit specific enzymes, such as proteases or kinases, which are crucial in various signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate can be influenced by its structural features. Variations in the substituents on the isoindole ring can lead to differences in potency and selectivity against biological targets.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl 4-aminoisoindoline-2-carboxylate | Structure | Lacks the octahydro structure; simpler framework |

| Tert-butyl 4-(methylamino)-octahydro-1H-isoindole-2-carboxylate | Structure | Contains a methylamino group; different steric properties |

| Tert-butyl 3-(aminomethyl)-octahydroquinoline-2-carboxylate | Structure | Different ring structure; potential for varied biological activity |

Synthesis

The synthesis of tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions : Formation of the isoindole framework through cyclization of appropriate precursors.

- Functional Group Modifications : Introduction of the aminomethyl group via reductive amination or similar reactions.

Study 1: Antitumor Activity Evaluation

A study conducted on various isoindole derivatives, including tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate, demonstrated significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited an IC50 value in the micromolar range, indicating potential as an anticancer agent.

Study 2: Neuroprotective Mechanisms

Research exploring the neuroprotective effects of isoindole derivatives revealed that tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate could reduce neuronal apoptosis induced by oxidative stress in vitro. This was attributed to its ability to modulate reactive oxygen species (ROS) levels.

Propriétés

IUPAC Name |

tert-butyl 4-(aminomethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-11-6-4-5-10(7-15)12(11)9-16/h10-12H,4-9,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFHYPICLWVHFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC(C2C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.